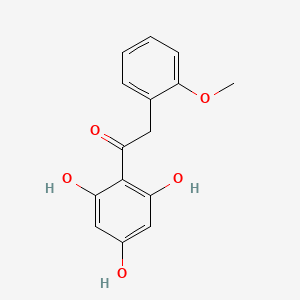
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes both methoxy and trihydroxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxy groups to donate electrons and neutralize free radicals. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
2-Hydroxyacetophenone: Lacks the methoxy group but has similar reactivity.
2-Methoxybenzaldehyde: Contains the methoxy group but lacks the trihydroxyphenyl moiety.
2,4,6-Trihydroxyacetophenone: Contains the trihydroxyphenyl group but lacks the methoxy group.
Uniqueness: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the combination of methoxy and trihydroxy functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
116854-95-6 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O5/c1-20-14-5-3-2-4-9(14)6-11(17)15-12(18)7-10(16)8-13(15)19/h2-5,7-8,16,18-19H,6H2,1H3 |
Clave InChI |
JXHCBDZUPWMLDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


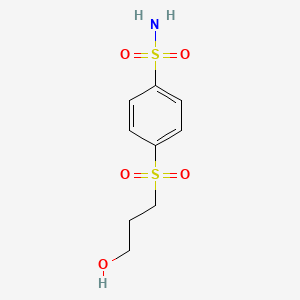
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
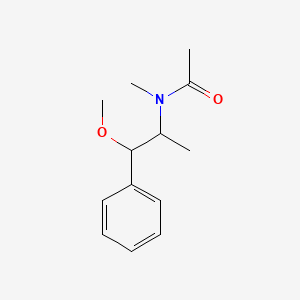
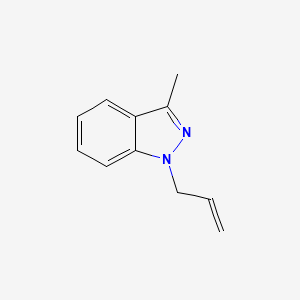
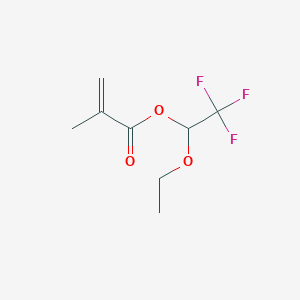
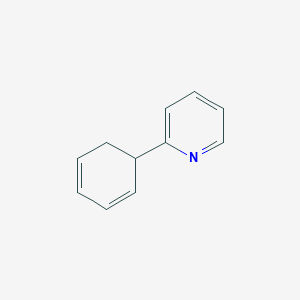
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
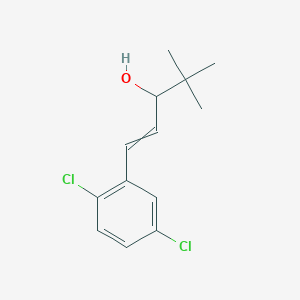
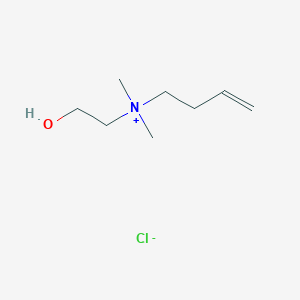

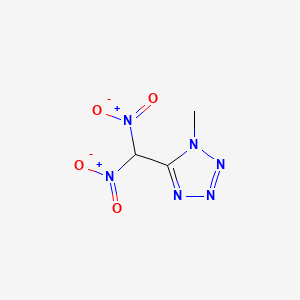
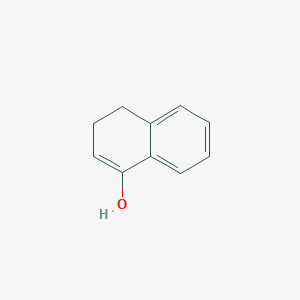
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
